N-(3-bromophenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Overview
Description
N-(3-bromophenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide is an organic compound that belongs to the class of amides It features a bromophenyl group and a sulfamoylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Sulfamoylation: Attachment of the sulfamoyl group to the phenyl ring.
Amidation: Formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group.
Reduction: Reduction reactions could target the bromophenyl group or the amide bond.
Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could replace the bromine atom with another functional group.
Scientific Research Applications
N-(3-bromophenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
- N-(3-fluorophenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Uniqueness
The presence of the bromine atom in N-(3-bromophenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide might confer unique reactivity and properties compared to its chloro- and fluoro- analogs
Properties
IUPAC Name |
N-(3-bromophenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-14(2)13-21-26(24,25)18-9-6-15(7-10-18)8-11-19(23)22-17-5-3-4-16(20)12-17/h3-7,9-10,12,14,21H,8,11,13H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOWGJUOSSLCKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.